
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine is a chemical compound with the molecular formula C21H26BrOP and a molecular weight of 405.31 g/mol . This compound is known for its applications in various chemical reactions and its role as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine typically involves the reaction of 4-diisopropylphosphoryl-5-bromo-9,9-dimethylxanthene with tert-butyllithium (t-BuLi) in hexane at -78°C. The mixture is then warmed to 0°C and stirred for an additional 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.
Scientific Research Applications
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine involves its role as a ligand, where it coordinates with metal centers to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydroformylation .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)dimesitylphosphine
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- 2-Bromo-9,9-dimethyl-9H-xanthene
Uniqueness
(5-Bromo-9,9-dimethyl-9H-xanthen-4-yl)diisopropylphosphine is unique due to its specific substitution pattern and the presence of the diisopropylphosphine group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain catalytic applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C21H26BrOP |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(5-bromo-9,9-dimethylxanthen-4-yl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C21H26BrOP/c1-13(2)24(14(3)4)18-12-8-10-16-20(18)23-19-15(21(16,5)6)9-7-11-17(19)22/h7-14H,1-6H3 |
InChI Key |
XHENBRCDTYNCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=CC2=C1OC3=C(C2(C)C)C=CC=C3Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


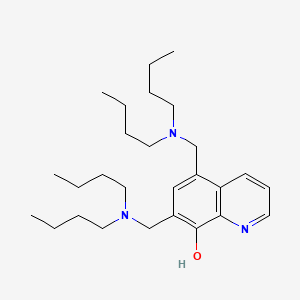
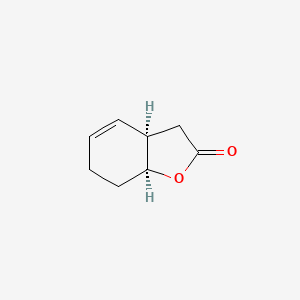

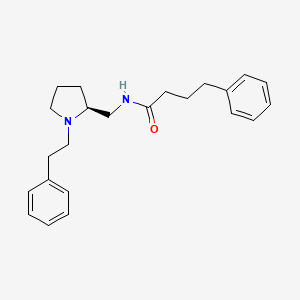
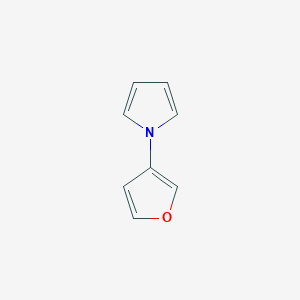
![1h-Pyrrolo[1,2-a]benzimidazole](/img/structure/B12890386.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
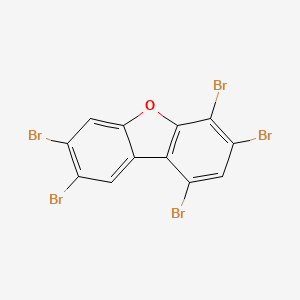
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
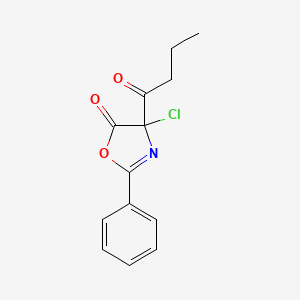
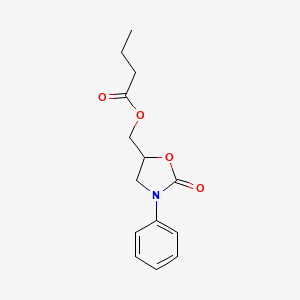
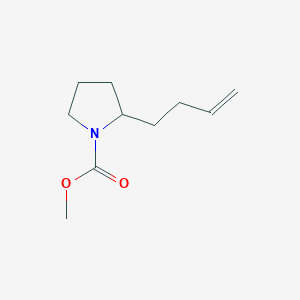

![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
